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Compound of Interest

Compound Name:
1-(3-Chlorophenyl)guanidine

nitrate

CAS No.: 38647-81-3

Cat. No.: B3036630

Get Quote

Executive Summary
This guide provides a technical comparison between 1-(3-Chlorophenyl)guanidine nitrate
(often abbreviated as mCPG or referred to by the code MD-354 in literature) and mCPBG (1-(3-

Chlorophenyl)biguanide).

While both compounds share the 3-chlorophenyl pharmacophore, they exhibit distinct

pharmacological profiles at their primary target, the 5-HT3 receptor:

mCPBG is the industry "gold standard" full agonist with high affinity (

).

1-(3-Chlorophenyl)guanidine is a partial agonist with significantly lower affinity (

).
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Key Takeaway: Researchers requiring maximal receptor activation and tight binding should

utilize mCPBG. 1-(3-Chlorophenyl)guanidine is primarily useful in Structure-Activity

Relationship (SAR) studies to demonstrate the necessity of the biguanide tail for optimal

receptor locking or when studying partial agonism.

Chemical & Physical Profile
The primary structural difference lies in the chain length and nitrogen content of the cationic

tail. This "tail" is critical for anchoring the ligand inside the ligand-binding domain (LBD) of the

5-HT3 receptor.

Feature
1-(3-
Chlorophenyl)guanidine
Nitrate

mCPBG (1-(3-
Chlorophenyl)biguanide)

Active Moiety 1-(3-Chlorophenyl)guanidine 1-(3-Chlorophenyl)biguanide

Common Code mCPG / MD-354 mCPBG

Core Structure Phenyl ring + Guanidine group Phenyl ring + Biguanide group

Tail Composition

LogP (Apparent) -0.64 (More Hydrophilic) -0.38 (More Lipophilic)

Salt Form Impact

Nitrate salt provides stability;

dissociates to active cation in

buffer.

Typically supplied as HCl;

dissociates to active cation.

Structural Visualization (Graphviz)
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1-(3-Chlorophenyl)guanidine

mCPBG (Standard)

3-Chlorophenyl Ring Guanidine Tail
(Shorter, 3 Nitrogens)

5-HT3 Receptor Binding Pocket

Weaker Interaction
(Lower Affinity)

3-Chlorophenyl Ring Biguanide Tail
(Longer, 5 Nitrogens)

Strong H-Bond Network
(High Affinity)

Figure 1: The biguanide tail of mCPBG permits deeper penetration and stronger hydrogen bonding.

Click to download full resolution via product page

Pharmacological Performance Comparison
Binding Affinity ( )
The affinity of mCPBG for the 5-HT3 receptor is approximately 15 to 30 times higher than that

of 1-(3-Chlorophenyl)guanidine.

mCPBG: Exhibits nanomolar to sub-nanomolar affinity.

(against

).[1]

(High affinity state) /

(Low affinity state).

1-(3-Chlorophenyl)guanidine: Exhibits moderate affinity.

.[2]

Functional Efficacy[4]
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mCPBG (Full Agonist): Induces rapid and maximal cation influx (depolarization). It is as

efficacious as Serotonin (5-HT) in many preparations and is often used to define the "100%

response" ceiling in assays.

1-(3-Chlorophenyl)guanidine (Partial Agonist): In functional assays (e.g., vagus nerve

depolarization or discrimination tasks), it elicits a sub-maximal response. It can act as a

competitive antagonist in the presence of a full agonist like mCPBG or 5-HT.

Selectivity
mCPBG: Highly selective for 5-HT3. Low affinity for 5-HT1/2 or dopamine receptors.

1-(3-Chlorophenyl)guanidine: While selective for 5-HT3 over many targets, the guanidine

core is a common pharmacophore. It has been investigated for interactions with Sigma

receptors (though affinity is lower than specific sigma ligands like DTG) and potentially

ASICs (Acid-Sensing Ion Channels), requiring tighter controls in complex tissue assays.

Experimental Protocols
To validate these differences in your own lab, follow these standardized protocols.

Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine

values for both compounds competing against

-Granisetron or

-mCPBG.

Membrane Preparation:

Use HEK293 cells stably expressing human 5-HT3A receptors.

Homogenize in ice-cold HEPES buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min.

Resuspend pellet.

Incubation:
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Total Binding: 50 µg membrane protein + 0.5 nM

-Granisetron + Vehicle.

Non-Specific Binding (NSB): Add 10 µM Ondansetron (saturating antagonist).

Experimental: Add increasing concentrations of 1-(3-Chlorophenyl)guanidine nitrate (

to

M) or mCPBG (

to

M).

Equilibrium: Incubate for 60 mins at 25°C.

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine

(reduces filter binding).

Analysis: Measure radioactivity via liquid scintillation counting.

Calculate

using non-linear regression (Sigmoidal dose-response).

Convert to

using the Cheng-Prusoff equation:

.

Protocol B: Calcium Influx Assay (Function)
Objective: Differentiate Full vs. Partial Agonism.

Dye Loading: Load cells (e.g., CHO-K1-5HT3A) with FLIPR Calcium 6 dye for 45 mins at

37°C.

Baseline: Measure fluorescence for 10 seconds.
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Injection: Inject compounds:

mCPBG: Expect sharp, high-amplitude peak (100% control).

1-(3-Chlorophenyl)guanidine: Expect lower amplitude peak (~40-60% of mCPBG max).

Antagonist Mode (Optional): Pre-incubate with 1-(3-Chlorophenyl)guanidine, then inject 5-

HT. If the 5-HT signal is reduced, the guanidine acts as a partial agonist/antagonist.

Workflow Visualization (Graphviz)

Binding Assay (Affinity) Functional Assay (Efficacy)

Start: Compound Selection

Prepare Solutions
(Dissolve Nitrate salt in DMSO/Buffer)

Incubate with [3H]-Ligand
+ Membranes Load Cells with Ca2+ Dye

Filter & Count CPM

Calculate Ki
(mCPBG < 2nM)
(mCPG ~ 32nM)

Inject Compound

Measure Fluorescence
(mCPBG = 100% Emax)
(mCPG = Partial Emax)

Figure 2: Parallel workflow to distinguish affinity (Ki) from efficacy (Emax).

Click to download full resolution via product page

Data Summary Table
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Parameter
mCPBG
(Benchmark)

1-(3-
Chlorophenyl)guan
idine

Interpretation

Receptor Target 5-HT3 5-HT3
Both bind the same

orthosteric site.

Binding Affinity (

)
1.5 nM 32 nM

mCPBG binds ~20x

tighter.

Action Full Agonist Partial Agonist

mCPBG activates the

channel more

effectively.

Hill Coefficient (

)
~2.0 - 2.8 ~1.5 - 2.0

Indicates positive

cooperativity for both.

Lipophilicity (LogP) -0.38 -0.64

mCPBG is slightly

more lipophilic, aiding

CNS penetration.

Use Case
Primary Agonist

Control

SAR Studies / Partial

Agonism

Use mCPBG for max

signal.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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